molecular formula C10H7Cl2NO2 B13513108 Methyl 5,6-dichloro-1H-indole-2-carboxylate

Methyl 5,6-dichloro-1H-indole-2-carboxylate

Cat. No.: B13513108
M. Wt: 244.07 g/mol
InChI Key: GVCXKLXGHGOYOZ-UHFFFAOYSA-N
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Description

Methyl 5,6-dichloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H7Cl2NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,6-dichloro-1H-indole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of indole-5-carboxylic acid. The reaction typically uses methanol and a strong acid catalyst such as sulfuric acid or methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-dichloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and indole-based compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 6-nitro-1H-indole-2-carboxylate
  • Methyl indole-5-carboxylate

Uniqueness

Methyl 5,6-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the indole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 5,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3

InChI Key

GVCXKLXGHGOYOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

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